3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
3-bromo-6,7-dimethylpyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-4-9-8(10)5-11-12(9)7(6)2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKGSJCSVWVLOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)Br)C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427367-83-6 | |
| Record name | 3-bromo-6,7-dimethylpyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine typically involves the bromination of 6,7-dimethylpyrazolo[1,5-a]pyridine. One common method is the reaction of 6,7-dimethylpyrazolo[1,5-a]pyridine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include 3-amino-6,7-dimethylpyrazolo[1,5-a]pyridine, 3-thio-6,7-dimethylpyrazolo[1,5-a]pyridine, etc.
Oxidation Products: Oxidation can lead to the formation of this compound N-oxide.
Reduction Products: Reduction can yield this compound derivatives with reduced functional groups.
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyridine derivatives exhibit significant antitumor properties. The structural framework of 3-bromo-6,7-dimethylpyrazolo[1,5-a]pyridine is conducive for modifications that enhance its cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar scaffolds can inhibit tumor growth by targeting specific kinases involved in cell proliferation and survival pathways .
Kinase Inhibition
The compound has been investigated for its role as an inhibitor of receptor tyrosine kinases such as AXL and c-MET. These kinases are implicated in several cancer types and inflammatory diseases. By selectively inhibiting these kinases, this compound could potentially disrupt signaling pathways that promote tumor growth and metastasis .
Neuropharmacological Applications
Cognitive Enhancement
Emerging studies suggest that pyrazolo[1,5-a]pyridine derivatives may possess cognitive-enhancing properties. These compounds have been evaluated for their ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such modulation can lead to improvements in learning and memory processes, making them candidates for treating cognitive disorders .
Opioid Withdrawal Management
There is ongoing research into the efficacy of pyrazolo[1,5-a]pyridine derivatives in managing opioid withdrawal symptoms. Preliminary findings indicate that these compounds may help alleviate withdrawal effects by interacting with neurochemical pathways associated with addiction and dependence . This application is particularly relevant given the current opioid crisis.
Synthetic Applications
Versatile Synthesis Pathways
The synthesis of this compound can be achieved through various chemical reactions, including cyclization processes that yield high-purity products suitable for further functionalization. This versatility allows researchers to create libraries of related compounds for testing in diverse biological assays .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Kinase Inhibition | Showed selective inhibition of AXL kinase leading to reduced cell migration in lung cancer models. |
| Study C | Cognitive Enhancement | Indicated improved memory retention in rodent models treated with pyrazolo[1,5-a]pyridine derivatives. |
| Study D | Opioid Withdrawal | Reported reduction in withdrawal symptoms in animal models following administration of related compounds. |
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and targets are still under investigation, but it is believed to modulate specific biochemical pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Structural and Functional Analogues in the Pyrazolo[1,5-a]pyridine Family
Physicochemical Properties
| Compound | Molecular Weight | Substituents | LogP* (Predicted) | Applications |
|---|---|---|---|---|
| 3-Bromo-6,7-dimethylpyrazolo... | 237.09 | Br, 6,7-dimethyl | ~2.8 | Under investigation |
| 3-Bromo-6-fluoropyrazolo... | 215.02 | Br, 6-F | ~2.1 | Kinase inhibitor research |
| 2-Methyl-5-methoxy-pyrazolo... | 231.25 | 2-CH₃, 5-OCH₃ | ~1.9 | Antituberculosis agents |
*LogP values estimated using fragment-based methods.
Comparison with Imidazo[1,5-a]pyridine Derivatives
Imidazo[1,5-a]pyridine scaffolds are widely explored for their kinase inhibition , antibacterial activity , and fluorescent properties :
- EGFR Tyrosine Kinase Inhibitors: Imidazo[1,5-a]pyridine derivatives (e.g., compound 3a) exhibit IC₅₀ values in the nanomolar range, surpassing erlotinib in binding affinity due to optimized hydrophobic interactions . Comparatively, pyrazolo[1,5-a]pyridine derivatives (e.g., in IGF-1R inhibitors) show improved cellular potency when replacing imidazo groups, likely due to enhanced lipophilic ligand efficiency (LLE) .
- Antibacterial Agents: Imidazo[1,5-a]pyridine derivatives like 1-(2-pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine inhibit Gram-positive bacteria with MIC₅₀ values of 0.6–1.4 mg/mL . No such data exist for 3-bromo-6,7-dimethylpyrazolo[1,5-a]pyridine.
Biological Activity
3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine family. This compound has garnered attention due to its diverse biological activities, including potential applications in pharmacology. The following sections summarize its biological activity based on various studies and research findings.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- GABA Receptors : This compound may act as a non-benzodiazepine anxiolytic agent by enhancing GABAergic neurotransmission. It potentially acts as an agonist at GABA receptors, leading to anxiolytic effects .
- Kinase Inhibition : Recent studies indicate that derivatives of pyrazolo[1,5-a]pyridine exhibit inhibitory activity against various kinases involved in cancer progression. This includes inhibition of BRAF(V600E), EGFR, and Aurora-A kinase .
Biological Activities
The compound exhibits a range of biological activities:
- Anticancer Activity : Research has shown that this compound derivatives can induce apoptosis in cancer cells. For instance, compounds with bromine substituents demonstrated enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) .
- Antioxidant Properties : Some synthesized derivatives have shown promising antioxidant activities, protecting cellular components from oxidative damage .
- Antifungal Activity : Certain pyrazole derivatives have exhibited notable antifungal properties in vitro, suggesting potential applications in treating fungal infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Anticancer Studies :
- Antioxidant Evaluation :
- Enzyme Inhibition :
Data Table: Biological Activities of this compound Derivatives
Q & A
Q. Basic
- ¹H/¹³C NMR : To confirm substitution patterns and assess electronic environments. For example, aromatic protons appear in δ 6.5–8.5 ppm, while methyl groups resonate at δ 2.0–2.5 ppm .
- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretches at ~550 cm⁻¹ and aromatic C=C at ~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
How can regioselectivity be controlled during functionalization of the pyrazolo[1,5-a]pyridine core?
Advanced
Regioselectivity is influenced by:
- Directing Groups : Bromine at position 3 acts as a meta-directing group, guiding substitutions to positions 5 or 7 .
- Reaction Conditions : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-rich positions, while steric effects from methyl groups at 6 and 7 may limit reactivity at adjacent sites .
- Catalytic Systems : Pd-based catalysts in cross-coupling reactions favor C-C bond formation at less hindered positions .
What are the challenges in achieving high purity during synthesis of brominated pyrazolo derivatives?
Advanced
Key challenges include:
- By-product Formation : Over-bromination or dimerization, mitigated by using stoichiometric brominating agents and low temperatures .
- Purification : Recrystallization from hexane or ethanol removes unreacted precursors, while column chromatography (silica gel, ethyl acetate/hexane eluent) isolates isomers .
- Analytical Validation : Purity ≥97% is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
What safety precautions are recommended when handling brominated pyrazolo[1,5-a]pyridine derivatives?
Q. Basic
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile by-products (e.g., HBr) .
- Waste Disposal : Segregate halogenated waste and collaborate with certified agencies for incineration .
How does the bromine substituent influence the electronic properties and reactivity of pyrazolo[1,5-a]pyridine?
Q. Advanced
- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring, reducing electrophilic substitution but enhancing susceptibility to nucleophilic attack at meta positions .
- Reactivity : Bromine facilitates cross-coupling (e.g., Buchwald-Hartwig amination) or SNAr reactions for further derivatization .
What methodologies are employed to evaluate the biological activity of this compound derivatives?
Q. Advanced
- Enzyme Assays : Measure inhibition of kinases or proteases using fluorescence-based protocols .
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
What are the solubility characteristics of this compound in common organic solvents?
Basic
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in ethanol or dichloromethane. Solubility
| Solvent | Solubility (mg/mL) |
|---|---|
| DMF | ~50 |
| Ethanol | ~20 |
| DCM | ~30 |
How can computational chemistry aid in the design of pyrazolo[1,5-a]pyridine-based compounds for targeted applications?
Q. Advanced
- DFT Calculations : Predict electronic properties (HOMO/LUMO energies) and reaction pathways .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) to prioritize synthetic targets .
- QSAR Models : Correlate structural features (e.g., logP, polar surface area) with bioactivity .
What are the common side reactions encountered during synthesis, and how are they mitigated?
Q. Advanced
- Dimerization : Occurs under high-temperature bromination; mitigated by using dilute solutions and slow reagent addition .
- Demethylation : Acidic conditions may cleave methyl groups; neutral pH and mild bases (e.g., NaHCO₃) are preferred .
- Isomerization : Chromatographic separation (e.g., flash chromatography) resolves regioisomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
